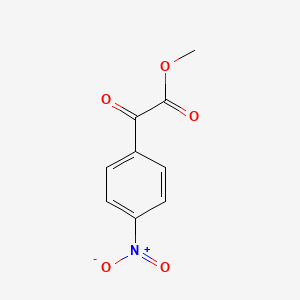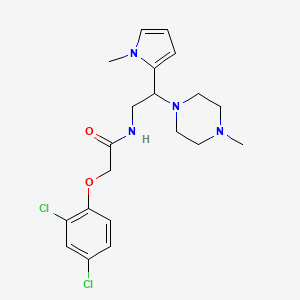
Methyl 2-(4-nitrophenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)-2-oxoacetate is a compound that is structurally related to various nitrophenyl derivatives, which have been the subject of several studies due to their interesting chemical and physical properties. These studies have explored the molecular structure, synthesis, and reactivity of compounds with similar frameworks, providing insights into the behavior of Methyl 2-(4-nitrophenyl)-2-oxoacetate.
Synthesis Analysis
The synthesis of compounds related to Methyl 2-(4-nitrophenyl)-2-oxoacetate often involves reactions that introduce nitrophenyl groups into the molecular structure. For instance, the reaction of a 1H-1,2,3-triazol-4-yl derivative with hydroxylamine hydrochloride in dry ethanol resulted in an oxime with a nitrophenyl moiety . Although the exact synthesis of Methyl 2-(4-nitrophenyl)-2-oxoacetate is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored for its preparation.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the molecular structures of compounds similar to Methyl 2-(4-nitrophenyl)-2-oxoacetate. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined by full-matrix least squares . These studies provide valuable information on the conformation and orientation of the nitrophenyl groups, which are likely to be relevant to the structure of Methyl 2-(4-nitrophenyl)-2-oxoacetate.
Chemical Reactions Analysis
The reactivity of nitrophenyl derivatives can be influenced by the presence of different substituents. For instance, the activating (CH3) and deactivating (NO2 and Cl) characteristics of different groups linked to oxaxin rings have been shown to affect the stability and reactivity of these compounds . This suggests that the methyl and nitro groups in Methyl 2-(4-nitrophenyl)-2-oxoacetate would play a significant role in its chemical behavior, potentially making it more reactive than its chlorinated or unsubstituted counterparts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and Raman, has been used to investigate the vibrational properties of these compounds, which can provide insights into the bonding and stability of Methyl 2-(4-nitrophenyl)-2-oxoacetate . Additionally, crystallographic analysis can reveal intermolecular interactions that stabilize the crystal structure, as seen in related compounds . These studies contribute to a comprehensive understanding of the physical and chemical properties of Methyl 2-(4-nitrophenyl)-2-oxoacetate.
Applications De Recherche Scientifique
Optical Storage in Polymers
Research by Meng, Natansohn, Barrett, & Rochon (1996) explored the use of nitrophenyl compounds like Methyl 2-(4-nitrophenyl)-2-oxoacetate in the context of azo polymers for reversible optical storage. The interaction between azo and nitrophenyl groups in these polymers can induce shifts in absorption maxima, impacting the photoinduction and photoerasure of birefringence.
Organic Synthesis
In the study of organic synthesis, Askam & Keeks (1969) demonstrated how nitrophenyl derivatives, similar to Methyl 2-(4-nitrophenyl)-2-oxoacetate, undergo oxidation and Claisen condensation reactions. Such reactions are pivotal in the formation of complex organic molecules, showcasing the role of nitrophenyl compounds in synthetic organic chemistry.
Spectral Analyses and X-ray Crystallography
Ahmed et al. (2016) in their research on 1,2,3-triazoles, utilized compounds similar to Methyl 2-(4-nitrophenyl)-2-oxoacetate. Their work involved spectral analyses and single crystal X-ray diffraction, which are crucial techniques in understanding the structural and chemical properties of such compounds.
Synthesis from Natural Sources
The synthesis of methyl 2-(4-nitrophenyl)-2-oxoacetate derivatives from natural sources like the ascidian Polycarpa aurata was investigated by Zhou Hua-feng (2007). This study highlights the potential of extracting and synthesizing valuable chemical compounds from marine organisms.
Environmental Remediation
In the field of environmental science, compounds like Methyl 2-(4-nitrophenyl)-2-oxoacetate may find applications in remediation processes. For instance, Pignatello & Sun (1995) studied the photoassisted Fenton reaction for the degradation of organic pollutants in water, a process where similar compounds could be relevant.
Catalytic Applications
Trstenjak, Ilaš, & Kikelj (2013) demonstrated the use of nitrophenyl derivatives in catalysis. They synthesized various nitrophenyl compounds through rhodium(II) acetate catalyzed reactions, which could be foundational for developing new pharmaceutical compounds.
Biodegradation and Chemotaxis
In bioremediation, the biodegradation and chemotaxis of compounds like Methyl 2-(4-nitrophenyl)-2-oxoacetate are significant. Bhushan et al. (2000) studied the biodegradation of nitrophenol compounds, revealing the potential of microorganisms in environmental clean-up processes.
Propriétés
IUPAC Name |
methyl 2-(4-nitrophenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJNETLTNKSVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenyl)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)


![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)


![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)


![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)